

# Niclosamide in Combination with Chemotherapy: A Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with well-established safety profiles presents a promising and efficient strategy in oncology. Niclosamide, an FDA-approved anthelmintic, has garnered significant attention for its potent anti-cancer properties and its ability to synergize with conventional chemotherapy agents. This guide provides a comprehensive comparison of niclosamide in combination with various chemotherapy drugs, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

#### I. Quantitative Analysis of Synergistic Efficacy

The synergistic effect of combining niclosamide with different chemotherapeutic agents has been quantified in numerous studies, primarily using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism[1][2][3][4][5]. The following tables summarize the quantitative data from various in vitro studies.

## Table 1: Synergistic Effects of Niclosamide with Platinum-Based Chemotherapy



| Chemoth<br>erapy<br>Drug | Cancer<br>Type                                                     | Cell Line                               | Niclosami<br>de<br>Concentr<br>ation (µM) | Cisplatin<br>Concentr<br>ation | Combinat<br>ion Index<br>(CI)                             | Key<br>Findings                                                                                                                |
|--------------------------|--------------------------------------------------------------------|-----------------------------------------|-------------------------------------------|--------------------------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Cisplatin<br>(DDP)       | Lung<br>Cancer<br>(Cisplatin-<br>Resistant)                        | A549/DDP                                | 0.5 - 1.0                                 | 1.25 - 20<br>μg/ml             | <1                                                        | Niclosamid e enhances cytotoxicity and induces apoptosis by suppressin g lung resistance- related protein and c-myc.[6] [7][8] |
| Cisplatin                | HER2-<br>Positive<br>Breast<br>Cancer<br>(Cisplatin-<br>Resistant) | BT-CR                                   | 1.0                                       | 20 μΜ                          | Not<br>explicitly<br>stated, but<br>synergism<br>reported | The combination of niclosamide and cisplatin significantly increased the rate of apoptosis in cancer cells.[9]                 |
| Carboplatin              | Ovarian<br>Cancer                                                  | Patient-<br>derived<br>ascites<br>cells | 0.1 - 5.0                                 | 5 - 150 μΜ                     | Not<br>explicitly<br>stated, but<br>synergy<br>observed   | The combinatio n treatment led to increased                                                                                    |



in 32/34 cytotoxicity
patient compared
samples to singleagent
treatments.

[10]

**Table 2: Synergistic Effects of Niclosamide with** 

**Antimetabolite Chemotherapy** 

| Chemotherapy<br>Drug | Cancer Type       | Cell Line(s)  | Key Findings                                                                                                                                                                                |
|----------------------|-------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Gemcitabine          | Pancreatic Cancer | Not specified | The combination of niclosamide and gemcitabine significantly inhibited tumorigenesis, suppressed cell proliferation, and induced apoptosis compared to gemcitabine alone.  [11][12][13][14] |

## Table 3: Synergistic Effects of Niclosamide with Anthracycline Chemotherapy



| Chemoth<br>erapy<br>Drug | Cancer<br>Type                                                            | Cell<br>Line(s)          | Niclosami<br>de<br>Concentr<br>ation<br>(nM) | Doxorubi<br>cin<br>Concentr<br>ation<br>(nM) | Combinat<br>ion Index<br>(CI) | Key<br>Findings                                                                                                                                   |
|--------------------------|---------------------------------------------------------------------------|--------------------------|----------------------------------------------|----------------------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Doxorubici<br>n          | Breast Cancer (Triple Negative, HER2 Positive, Hormone Receptor Positive) | MDA-MB-<br>231,<br>SKBR3 | 300 - 800                                    | 25 - 200                                     | 0.14 - 0.98                   | The combination of niclosamide and doxorubicin resulted in a synergistically enhanced death of all breast cancer cell subtypes.  [15][16][17][18] |

**Table 4: Synergistic Effects of Niclosamide with Taxane Chemotherapy** 



| Chemotherapy<br>Drug | Cancer Type                                 | Cell Line(s)  | Key Findings                                                                                                                       |
|----------------------|---------------------------------------------|---------------|------------------------------------------------------------------------------------------------------------------------------------|
| Paclitaxel           | Esophageal Cancer<br>(Paclitaxel-Resistant) | Not specified | The combination of niclosamide with paclitaxel showed significantly greater efficacy than paclitaxel alone in resistant cells.[19] |
| Paclitaxel           | Cervical Cancer                             | Not specified | Niclosamide<br>significantly enhanced<br>the responsiveness of<br>cervical cancer cells<br>to paclitaxel.[20]                      |
| Paclitaxel           | Triple Negative Breast<br>Cancer            | Not specified | In vitro studies showed synergistic effects in inhibiting cell proliferation and migration, and inducing apoptosis. [21]           |

### II. Experimental Protocols

### A. Assessment of Cell Viability and Synergy

- 1. Cell Viability Assays (CCK-8 or ATP-lite):
- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10<sup>5</sup> cells/well) and allowed to adhere overnight.
- Drug Treatment: Cells are treated with varying concentrations of niclosamide, the chemotherapeutic drug, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
- Assay Procedure:



- CCK-8 Assay: Cell Counting Kit-8 solution is added to each well, and the plate is incubated for a specified time. The absorbance is then measured at a specific wavelength using a microplate reader.
- ATP-lite Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured using a luminometer.
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
- 2. Synergy Quantification (Chou-Talalay Method):
- Dose-Effect Curves: Dose-effect curves are generated for each drug individually and for the combination at fixed ratios.
- Combination Index (CI) Calculation: The CompuSyn software is commonly used to calculate the CI values based on the dose-effect data.
- Interpretation:
  - CI < 1: Synergism</li>
  - CI = 1: Additive effect
  - CI > 1: Antagonism

#### **B.** Apoptosis Assays

- 1. Annexin V/Propidium Iodide (PI) Staining:
- Cell Treatment: Cells are treated with the drug combinations as described above.
- Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
- Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.



- 2. Western Blot for Apoptosis Markers:
- Protein Extraction: Following drug treatment, total protein is extracted from the cells.
- SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against apoptosisrelated proteins (e.g., cleaved caspase-3, Bcl-2) and then with a secondary antibody.
- Detection: The protein bands are visualized using a chemiluminescence detection system.

#### C. Signaling Pathway Analysis

- 1. Western Blot for Pathway Proteins:
- Protocol: Similar to the Western blot for apoptosis markers, this method is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like Wnt/β-catenin (e.g., LRP6, β-catenin), STAT3 (e.g., p-STAT3), and mTOR (e.g., p-70S6K).
- 2. TOPflash Luciferase Reporter Assay (for Wnt/β-catenin activity):
- Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a control plasmid.
- Drug Treatment: Transfected cells are treated with niclosamide and/or the chemotherapy drug.
- Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

#### III. Visualizing the Mechanisms of Synergy

The synergistic effects of niclosamide in combination with chemotherapy are often attributed to its ability to modulate multiple oncogenic signaling pathways.





#### **Experimental Workflow for Assessing Synergy**



Click to download full resolution via product page

Caption: Workflow for determining the synergistic effects of niclosamide and chemotherapy.

#### **Niclosamide's Multi-Targeting Signaling Inhibition**

Niclosamide's ability to enhance the efficacy of chemotherapy stems from its modulation of several key signaling pathways that are often dysregulated in cancer and contribute to chemoresistance.[22][23][24]





Click to download full resolution via product page

Caption: Niclosamide inhibits multiple oncogenic signaling pathways, leading to synergistic anti-cancer effects with chemotherapy.

Key Signaling Pathways Targeted by Niclosamide:

Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6 and preventing the accumulation of β-catenin.[10][25][26][27][28] This pathway is crucial for cancer cell proliferation and chemoresistance.[10]



- STAT3 Pathway: Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[29][30] It blocks the phosphorylation of STAT3, which is necessary for its activation and nuclear translocation, thereby inhibiting the transcription of genes involved in cell survival and proliferation.[29][31][32]
- mTOR Pathway: Studies have demonstrated that niclosamide can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[19][20][27]
- NF-κB Pathway: Niclosamide has been reported to suppress the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit.[22]

By targeting these critical pathways, niclosamide can overcome mechanisms of chemoresistance and enhance the cytotoxic effects of conventional chemotherapy drugs, making it a promising candidate for combination cancer therapy.[22]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. tandfonline.com [tandfonline.com]
- 14. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mesoporous Silica Nanoparticle-Based Combination of Niclosamide and Doxorubicin: Effect of Treatment Regimens on Breast Cancer Subtypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Wnt/β-catenin by anthelmintic drug niclosamide overcomes paclitaxel resistance in esophageal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anthelminthic drug niclosamide sensitizes the responsiveness of cervical cancer cells to paclitaxel via oxidative stress-mediated mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combined chemotherapy for triple negative breast cancer treatment by paclitaxel and niclosamide nanocrystals loaded thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 23. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6
   Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 27. oncotarget.com [oncotarget.com]
- 28. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 32. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Niclosamide in Combination with Chemotherapy: A Guide to Synergistic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678764#niclosamide-in-combination-with-chemotherapy-drug-for-synergistic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing